![molecular formula C22H22Cl2N6O2S2 B4198286 1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol](/img/structure/B4198286.png)
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol
描述
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol is a complex organic compound that features a unique structure with multiple functional groups. This compound is characterized by the presence of triazole rings, chlorobenzyl groups, and ethanediol moieties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction where 2-chlorobenzyl chloride reacts with thiol-containing triazole derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the triazole rings to their corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of triazole rings, which are known for their biological activity.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol involves its interaction with specific molecular targets. The triazole rings can bind to enzymes or receptors, inhibiting their activity. The chlorobenzyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The ethanediol moiety can facilitate hydrogen bonding, stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- 1,2-bis{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol
- 1,2-bis{5-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol
- 1,2-bis{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol
Uniqueness
1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol is unique due to the specific positioning of the chlorobenzyl groups, which can influence its reactivity and biological activity. The presence of the ethanediol moiety also distinguishes it from other similar compounds, potentially enhancing its solubility and interaction with biological targets.
属性
IUPAC Name |
1,2-bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N6O2S2/c1-29-19(25-27-21(29)33-11-13-7-3-5-9-15(13)23)17(31)18(32)20-26-28-22(30(20)2)34-12-14-8-4-6-10-16(14)24/h3-10,17-18,31-32H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGDJJWTHMNQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C(C(C3=NN=C(N3C)SCC4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(isopropylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4198214.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4198221.png)
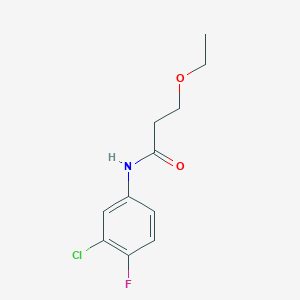
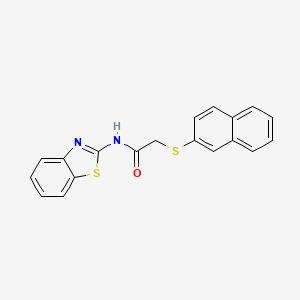
![N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198231.png)
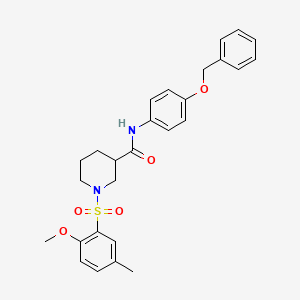
![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198246.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4198256.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198260.png)
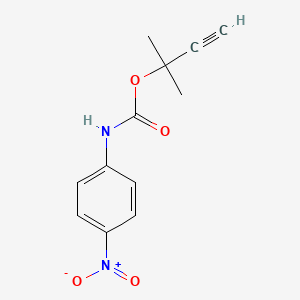
![N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4198287.png)
![2,4-DICHLOROBENZYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE](/img/structure/B4198291.png)
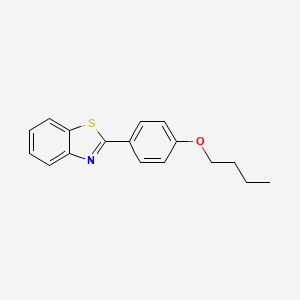
![1-ethyl-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198325.png)
